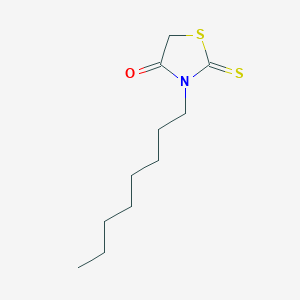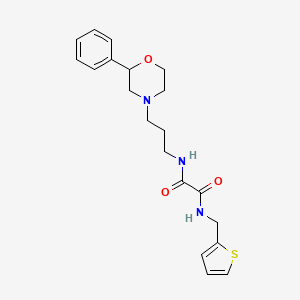
1-Bromo-3-methoxy-3-methylbutane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-3-methoxy-3-methylbutane is an organic compound with the molecular formula C6H13BrO It is a brominated ether, characterized by the presence of a bromine atom, a methoxy group, and a methyl group attached to a butane backbone
Mechanism of Action
Target of Action
1-Bromo-3-methoxy-3-methylbutane is a chemical compound with the molecular formula C6H13BrO . .
Mode of Action
It is known that brominated compounds like this can undergo elimination reactions via the e2 mechanism . In such reactions, a base abstracts a proton from the carbon adjacent to the carbon-bromine bond, leading to the formation of a double bond and the release of a bromide ion .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, the presence of a base is necessary for this compound to undergo an E2 elimination reaction . Furthermore, the compound’s stability and reactivity could be influenced by factors such as temperature, pH, and the presence of other chemicals in the environment.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-3-methoxy-3-methylbutane can be synthesized through the reaction of 3-methoxy-3-methylbutan-1-ol with carbon tetrabromide and triphenylphosphine in dichloromethane at 0°C . This method involves the conversion of the hydroxyl group to a bromine atom, resulting in the formation of the desired compound.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis typically involves standard organic synthesis techniques, including the use of brominating agents and appropriate solvents under controlled conditions.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-3-methoxy-3-methylbutane primarily undergoes substitution reactions due to the presence of the bromine atom, which is a good leaving group. It can also participate in elimination reactions under certain conditions.
Common Reagents and Conditions:
Substitution Reactions: These reactions often involve nucleophiles such as hydroxide ions, alkoxides, or amines. For example, reacting with sodium methoxide in methanol can lead to the formation of 3-methoxy-3-methylbutane.
Elimination Reactions: Under basic conditions, such as with potassium tert-butoxide in tert-butanol, the compound can undergo elimination to form alkenes.
Major Products:
Substitution: 3-Methoxy-3-methylbutane
Elimination: Alkenes, such as 3-methyl-2-butene
Scientific Research Applications
1-Bromo-3-methoxy-3-methylbutane has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of other complex molecules.
Biology: The compound can be used in studies involving the modification of biological molecules.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Comparison with Similar Compounds
1-Bromo-3-methylbutane: Similar in structure but lacks the methoxy group.
3-Bromo-1-methoxypropane: Similar in structure but has a different carbon chain length.
Uniqueness: 1-Bromo-3-methoxy-3-methylbutane is unique due to the presence of both a bromine atom and a methoxy group on the same molecule, which imparts distinct reactivity and properties compared to its analogs .
Properties
IUPAC Name |
1-bromo-3-methoxy-3-methylbutane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13BrO/c1-6(2,8-3)4-5-7/h4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMCZVEFRWYFZIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCBr)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13BrO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[Cyano-(3,4-dichlorophenyl)methyl]-6-oxopiperidine-3-carboxamide](/img/structure/B2476294.png)
![N-{[3-(3,4-dimethoxybenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N'-[(pyridin-4-yl)methyl]ethanediamide](/img/structure/B2476295.png)




![N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2476302.png)
![N-{4-[1-(benzenesulfonyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2476304.png)
![5-chloro-N-(4-chlorophenyl)-6-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide](/img/structure/B2476305.png)


![2-{[4-(2-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B2476310.png)
![2-{3-methyl-5-oxo-4-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1H-1,2,4-triazol-1-yl}acetonitrile](/img/structure/B2476315.png)

